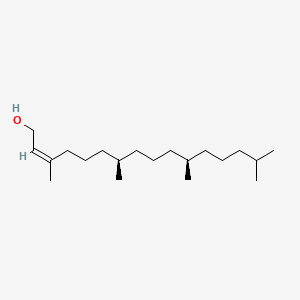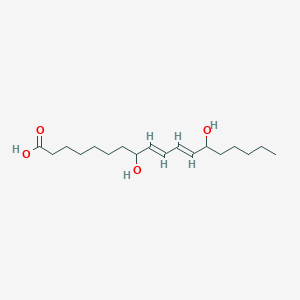
8,13-dihydroxy-9,11-octadecadienoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,13-DiHODE is a lipid.
Scientific Research Applications
Oxidation and Peroxidation Pathways
One study delved into the free radical oxidation of coriolic acid, a major peroxidation product of linoleic acid, revealing insights into the oxidative stress pathways. The reaction with the Fenton reagent led to various products, providing a glimpse into potential (patho)physiological relevance in oxidative stress settings (Manini et al., 2005).
Biological Activities and Synthesis
Another research highlighted the synthesis and biological activities of hydroxylated derivatives of linoleic acid, where derivatives exhibited moderate in vitro cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications (Li et al., 2009).
Taste Modulation in Food
A study identified C18-acetylenic acids in chanterelles, including various hydroxylated octadecadienoic acids, showing taste modulating activities. This suggests the role of these compounds in food flavoring and enhancement (Mittermeier et al., 2018).
Antimicrobial Activity
Research on Pseudomonas 42A2 revealed the antimicrobial activity of hydroxy fatty acids derived from linoleic acid against pathogenic fungal strains. This study emphasizes the potential use of these compounds in developing new antimicrobial agents (Martin-Arjol et al., 2010).
Properties
Molecular Formula |
C18H32O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(9E,11E)-8,13-dihydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-6-11-16(19)13-9-10-14-17(20)12-7-4-5-8-15-18(21)22/h9-10,13-14,16-17,19-20H,2-8,11-12,15H2,1H3,(H,21,22)/b13-9+,14-10+ |
InChI Key |
HIEIDLBUOKMENO-UTLPMFLDSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C/C(CCCCCCC(=O)O)O)O |
SMILES |
CCCCCC(C=CC=CC(CCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CC(CCCCCCC(=O)O)O)O |
Synonyms |
8,13-dihydroxy-9,11-octadecadienoic acid 8,13-DOH-ODEA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[[((alphaE)-p-Chloro-alpha-methylbenzylidene)amino]oxy]acetic acid 2-(dimethylamino)ethyl ester](/img/structure/B1238487.png)

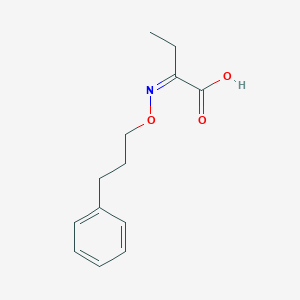
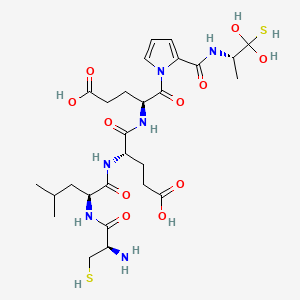
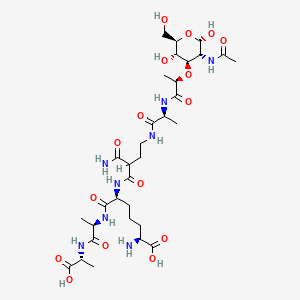
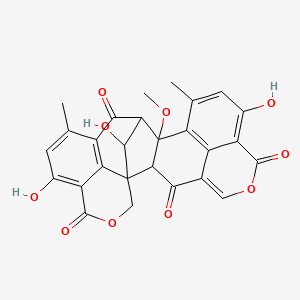

![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)


